Docosyl dodecanoate

Overview

Description

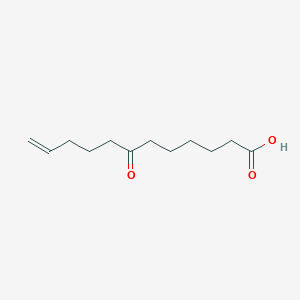

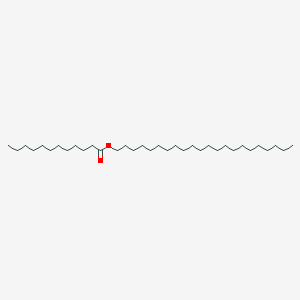

Docosyl dodecanoate, also known as Behenyl laurate, is a compound with the molecular formula C34H68O2 . It is a saturated 22-carbon aliphatic alcohol .

Molecular Structure Analysis

The this compound molecule contains a total of 103 bonds. There are 35 non-H bond(s), 1 multiple bond(s), 32 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 508.902 Da . It has a boiling point of 528.4±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 80.3±3.0 kJ/mol .Scientific Research Applications

Thermal Energy Storage

- Phase-Change Material for Thermal Energy Storage : Dodecanoic acid has been studied for its potential in latent heat energy storage, especially in solar thermal applications. Its melting transition is particularly relevant for this purpose (Desgrosseilliers et al., 2013).

Material Science

- Synthesis of Hydrophobic Calcium Carbonate Particles : Research on the use of dodecanoic acid in the synthesis of hydrophobic calcium carbonate demonstrated its role in the nucleation and growth of calcium carbonate particles (Wang et al., 2010).

- Composite Phase Change Material for Buildings : Dodecanoic acid was used to create a novel composite phase change material (PCM) for thermal heat storage in buildings, showing potential for energy consumption reduction (Memon et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition in Oilfield Water : Dodecanoic acid has been evaluated for its effectiveness in inhibiting CO2 corrosion and microbiologically influenced corrosion in oilfield produced water (Liu et al., 2016).

Biomedical Applications

- Biocompatibility with Osteoblast Cells : A study on hydroxyapatite nanoparticles with surface modification using dodecanoic acid examined its impact on cellular uptake behavior and biocompatibility with osteoblast cells (Chen et al., 2011).

Environmental Science

- Role in Alkylsulfatase Activity : Research into Escherichia coli protein YjcS, which is involved in the degradation of sodium dodecyl sulfate (SDS), a common surfactant, found that it hydrolyzed SDS into 1-dodecanoic acid for use as a carbon source (Liang et al., 2014).

Chemical Engineering

- Diesel Oxidation Catalyst Studies : Investigations into diesel oxidation catalysts for hydrocarbon oxidation in diesel exhaust have used dodecanoic acid as a component in the process, highlighting its role in energy and automotive applications (Peng et al., 2018).

Pharmaceutical Research

- Potential Antiviral Properties : A study examining the levels of dodecanoic acid in virgin coconut oil produced through traditional yeast fermentation in Aceh, Indonesia, explored its potential as an antiviral agent, especially against COVID-19 (Kiti et al., 2021).

Mechanism of Action

Target of Action

Docosyl dodecanoate, also known as behenyl laurate, is a type of fatty acid esterIt is known that fatty acid esters like this compound can interact with various cellular components, including cell membranes and proteins .

Mode of Action

For instance, docosanol, a related compound, is known to inhibit fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication

Biochemical Pathways

They can also play a role in cell signaling processes .

Pharmacokinetics

It is known that fatty acid esters are generally lipophilic, which can influence their absorption and distribution within the body

Result of Action

Based on the known effects of similar compounds, it may influence cell membrane properties and potentially interfere with certain viral processes .

properties

IUPAC Name |

docosyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLSPOZZADEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409089 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42231-82-3 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)